molecular formula C18H25ClN2O2 B2365856 1-(3-(7-chloro-2,3-dimethyl-1H-indol-1-yl)-2-hydroxypropyl)piperidin-4-ol CAS No. 942870-32-8

1-(3-(7-chloro-2,3-dimethyl-1H-indol-1-yl)-2-hydroxypropyl)piperidin-4-ol

Cat. No.: B2365856
CAS No.: 942870-32-8
M. Wt: 336.86
InChI Key: MXZWVNSNAQIQJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a synthetic heterocyclic molecule featuring a 7-chloro-2,3-dimethylindole core linked via a 2-hydroxypropyl chain to a piperidin-4-ol moiety. The chlorine and methyl substituents on the indole ring may influence steric and electronic properties, while the hydroxyl group on the piperidine ring could enhance solubility or hydrogen-bonding interactions .

Properties

IUPAC Name

1-[3-(7-chloro-2,3-dimethylindol-1-yl)-2-hydroxypropyl]piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25ClN2O2/c1-12-13(2)21(18-16(12)4-3-5-17(18)19)11-15(23)10-20-8-6-14(22)7-9-20/h3-5,14-15,22-23H,6-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXZWVNSNAQIQJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=C1C=CC=C2Cl)CC(CN3CCC(CC3)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-(7-chloro-2,3-dimethyl-1H-indol-1-yl)-2-hydroxypropyl)piperidin-4-ol is a compound of interest due to its potential biological activities, particularly in the fields of anti-tuberculosis and anticancer therapies. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) associated with this compound.

The molecular formula of this compound is C18H26ClN2OC_{18}H_{26}ClN_2O with a molecular weight of 357.32 g/mol. The compound features a piperidine ring substituted with various functional groups that contribute to its biological activity.

Anti-Tuberculosis Activity

Recent studies have highlighted the anti-tuberculosis potential of piperidinol derivatives, including those structurally similar to the compound . For instance, a related piperidinol demonstrated significant anti-tuberculosis activity with a minimum inhibitory concentration (MIC) of 1.5 μg/mL . The structure-activity relationship studies indicated that modifications to the piperidine core could enhance efficacy while minimizing side effects.

Table 1: Anti-Tuberculosis Activity of Piperidinol Derivatives

CompoundMIC (μg/mL)Notable Features
Compound 11.5Base structure for optimization
Compound 4b1.4R stereochemistry at hydroxyl group
Compound 4m1.7S stereochemistry with trifluoromethyl substitution

Anticancer Activity

The compound has also been evaluated for anticancer properties. A study indicated that derivatives of piperidine could induce apoptosis in cancer cells, showing better cytotoxicity compared to standard chemotherapeutics like bleomycin . The mechanism involves interaction with specific protein targets, facilitated by the three-dimensional structure of the compounds.

Table 2: Anticancer Activity Comparison

CompoundCell Line TestedIC50 (μM)Mechanism
Compound AFaDu (hypopharyngeal)Lower than bleomycinApoptosis induction
Compound BHeLa (cervical cancer)TBDTargeted protein interaction

Case Studies

Several case studies have documented the biological evaluation of similar compounds:

  • Case Study on Anti-Tuberculosis Efficacy : A piperidinol derivative was subjected to in vivo testing where it exhibited promising results against Mycobacterium tuberculosis, although significant side effects were noted .
  • Case Study on Anticancer Properties : Another study focused on a structurally related compound that effectively inhibited cell proliferation in various cancer models through apoptosis pathways .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that specific substitutions on the piperidine and indole rings significantly influence biological activity. For instance, the introduction of halogen atoms has been shown to enhance binding affinity and potency against target receptors .

Table 3: SAR Insights

SubstitutionEffect on Activity
Chlorine at C7 positionIncreased potency against tuberculosis
Hydroxyl group at C2 positionEnhanced anticancer activity

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 1-(3-(7-chloro-2,3-dimethyl-1H-indol-1-yl)-2-hydroxypropyl)piperidin-4-ol exhibit significant anticancer activity. For instance, derivatives of indole have been shown to induce apoptosis in cancer cells and inhibit tumor growth. Research has demonstrated that certain indole derivatives possess cytotoxic effects against various cancer cell lines, including colorectal and breast cancers .

CompoundCell LineCC50 (µM)Reference
3gHT2958.4
CisplatinHT2947.2
5-FUHT29381.2

Neuropharmacology

The compound's structural features suggest potential interactions with neurotransmitter systems. It may act as a modulator of norepinephrine and serotonin reuptake mechanisms, similar to other phenylaminopropanol derivatives . This mechanism is relevant for treating mood disorders and other conditions influenced by monoamine levels.

Receptor Interactions

Research indicates that the compound may interact with various receptors, including cannabinoid receptors (CB1 and CB2), which are implicated in pain modulation and neuroprotection. Functional selectivity at these receptors can lead to diverse therapeutic outcomes .

Potential Therapeutic Uses

The therapeutic implications of this compound include:

  • Pain Management: Due to its interaction with cannabinoid receptors.
  • Mood Disorders: As a potential antidepressant through serotonin modulation.
  • Cancer Treatment: As a chemotherapeutic agent targeting specific cancer cell lines.

Case Studies and Research Findings

Several studies highlight the efficacy of similar compounds in clinical settings:

  • Indole Derivatives in Cancer Therapy: A study demonstrated that indole derivatives could selectively induce apoptosis in cancer cells while sparing normal cells, indicating a favorable therapeutic index .
  • Neuropharmacological Effects: Research on related compounds has shown promise in alleviating symptoms of anxiety and depression by modulating neurotransmitter systems .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Piperidine-4-ol Derivatives

Compound RB-024 (1-(3-(4-Octylphenyl)propyl)piperidin-4-ol) and RB-025 (1-(4-(4-Octylphenyl)butyl)piperidin-4-ol) () share the piperidin-4-ol backbone but differ in substituents:

  • Key Differences: Aromatic Core: RB-024/025 use a 4-octylphenyl group instead of the indole system. Biological Relevance: These compounds were studied as sphingosine kinase inhibitors, suggesting the piperidin-4-ol moiety may play a role in enzyme binding.

Comparative Table 1: Piperidine-4-ol Derivatives

Compound Core Structure Substituent Chain Molecular Weight Key Features
Target Compound Indole (Cl, Me) 2-Hydroxypropyl ~334.88* Potential H-bond donor (OH)
RB-024 () 4-Octylphenyl Propyl 332.2953 Hydrophobic octyl group
RB-025 () 4-Octylphenyl Butyl 346.3226* Increased chain length
BE62913 () Indole (Cl, Me) Azepane (7-membered) 334.8835 Larger azepane ring vs. piperidine

*Estimated from molecular formulas in .

Indole-Based Analogues

BE62913 (: 1-(azepan-1-yl)-3-(7-chloro-2,3-dimethyl-1H-indol-1-yl)propan-2-ol) shares the 7-chloro-2,3-dimethylindole core but replaces the piperidine ring with azepane (7-membered ring):

  • Impact of Ring Size : Azepane’s larger ring may alter conformational flexibility and binding affinity compared to piperidine.
  • Stereochemistry : The 2-hydroxypropyl linker in both compounds suggests possible stereochemical sensitivity in activity .

STK944927 (: 1-(7-chloro-2,3-dimethyl-1H-indol-1-yl)-3-(2-methyl-1H-imidazol-1-yl)propan-2-ol) replaces piperidin-4-ol with a 2-methylimidazole group:

  • Molecular Weight : 317.82 (lower than the target compound), possibly due to reduced ring complexity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.